3-iodoimidazo[1,5-a]pyridine
Description
Properties
CAS No. |
1504820-07-8 |
|---|---|
Molecular Formula |
C7H5IN2 |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
Methodologies for the Synthesis of 3 Iodoimidazo 1,5 a Pyridine and Its Derivatives
Direct Iodination Strategies on Imidazo[1,5-a]pyridine (B1214698) Precursors
Direct C-H functionalization of the imidazo[1,5-a]pyridine ring system at the C3 position represents an atom-economical approach to introduce an iodine atom. This transformation can be achieved through various iodinating agents and reaction conditions.
Electrophilic Iodination with Molecular Iodine and Reagents
The direct iodination of imidazo[1,5-a]pyridines can be achieved using molecular iodine, often in the presence of a base to neutralize the hydrogen iodide byproduct and drive the reaction to completion. While specific examples for the direct C3-iodination of imidazo[1,5-a]pyridine using this classic electrophilic substitution method are not extensively detailed in the provided search results, the analogous iodination of the related imidazo[1,2-a]pyridine (B132010) scaffold is well-documented. For instance, in the synthesis of various imidazo[1,5-a]pyridine derivatives, iodine is used in conjunction with reagents like sodium acetate (NaOAc), which can act as a base to facilitate the reaction. nih.govrsc.org The C3 position of the imidazo[1,5-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack.
A typical procedure would involve reacting the imidazo[1,5-a]pyridine substrate with molecular iodine in a suitable solvent, with the addition of a mild base. The reaction progress is generally monitored by chromatographic techniques until the starting material is consumed.
Oxidative Iodination Approaches (e.g., using hypervalent iodine reagents)
Oxidative iodination provides an alternative route to introduce iodine onto the imidazo[1,5-a]pyridine core. This method involves the use of an iodine source, such as molecular iodine or an iodide salt, in the presence of an oxidizing agent. These conditions generate a more potent electrophilic iodine species in situ, which can then react with the heterocyclic substrate.
One notable example of this approach, although demonstrated on the related imidazo[1,2-a]pyridine system, utilizes tert-Butyl Hydroperoxide (TBHP) as the oxidant in combination with molecular iodine. nih.gov This reaction proceeds under metal-free conditions and offers high regioselectivity for the C3 position. nih.gov While hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) are known to be effective for such transformations, specific applications for the C3-iodination of imidazo[1,5-a]pyridine were not explicitly detailed in the provided search results. researchgate.netnih.gov However, the general utility of hypervalent iodine reagents in C-H functionalization suggests their potential applicability in this context. nih.govacs.org
The general mechanism for oxidative iodination involves the oxidation of the iodine source to a more electrophilic species, which then undergoes electrophilic aromatic substitution with the imidazo[1,5-a]pyridine.
Ultrasound-Assisted Iodination Techniques
The application of ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. In the context of iodination, ultrasound can enhance the rate of reaction and improve yields, often under milder conditions and in shorter reaction times compared to conventional heating methods.
While the provided search results highlight the successful use of ultrasound for the C3-iodination of imidazo[1,2-a]pyridines, nih.govacs.org specific studies detailing the application of this technique for the imidazo[1,5-a]pyridine isomer are not available. However, the principles of sonochemistry suggest that this method could be readily adapted. The ultrasound-assisted iodination of imidazo[1,2-a]pyridines typically involves the use of molecular iodine and an oxidant like TBHP in a suitable solvent, with the reaction mixture being subjected to ultrasonic irradiation. nih.gov This method is noted for its good functional-group tolerance and high selectivity. nih.govacs.org
De Novo Cyclization Reactions Incorporating an Iodine Moiety at C3
An alternative to the direct functionalization of a preformed ring is the construction of the 3-iodoimidazo[1,5-a]pyridine skeleton from acyclic or simpler cyclic precursors that already contain the necessary iodine atom.
Condensation Reactions of 2-Aminomethylpyridines with Iodinated Precursors
A versatile and widely employed method for the synthesis of the imidazo[1,5-a]pyridine core involves the condensation of 2-aminomethylpyridines with various carbonyl compounds, followed by cyclization. To obtain the 3-iodo derivative directly, this strategy can be adapted by using an iodinated carbonyl precursor.
Although specific examples of using pre-iodinated carbonyl compounds for the synthesis of this compound are not explicitly detailed in the provided search results, the general synthetic route is well-established for other derivatives. mdpi.combeilstein-journals.org For instance, the reaction of a 2-aminomethylpyridine with an α-haloketone is a common method for preparing related imidazo-fused heterocycles. By analogy, the condensation of a 2-aminomethylpyridine with an α-iodoaldehyde or α-iodoketone would be a plausible route to this compound. The initial condensation would form an imine or enamine intermediate, which would then undergo intramolecular cyclization to afford the desired product.
Multicomponent Reactions Leading to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and diversity-oriented approach to complex molecules.
An iodine-mediated one-pot synthesis of imidazo[1,5-a]pyridine analogs has been developed, which can be considered a type of multicomponent reaction. mdpi.com This method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates in the presence of iodine and an oxidant like TBHP. mdpi.com While this specific example leads to a 1-thio-substituted derivative, the use of iodine in the reaction mixture is crucial for the cyclization and suggests that modifications to the starting materials could potentially lead to the incorporation of iodine at the C3 position. For example, employing an iodinated aldehyde as one of the components could directly lead to a this compound derivative. The field of MCRs for the synthesis of imidazo-fused heterocycles is extensive, and the development of a specific MCR for this compound is a feasible synthetic goal. nih.govrsc.org
Functional Group Interconversions Towards this compound
The primary route for the synthesis of this compound involves the direct functionalization of a C-H bond at the C3 position of the pre-formed imidazo[1,5-a]pyridine ring. This transformation is a type of electrophilic halogenation, where the hydrogen atom on the electron-rich imidazole (B134444) ring is substituted with an iodine atom.
While specific literature on the C3-iodination of imidazo[1,5-a]pyridine is not extensively detailed, established protocols for the structurally related isomer, imidazo[1,2-a]pyridine, provide a strong precedent for this conversion. The C3 position in both isomers is electronically similar and susceptible to electrophilic attack. A prominent method for the C3-iodination of imidazo[1,2-a]pyridines, which can be adapted, utilizes molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov
A common oxidant used in this context is tert-butyl hydroperoxide (TBHP). nih.gov The proposed role of the oxidant is to convert molecular iodine into a more potent electrophilic iodine species, which then readily reacts with the heterocyclic ring. This C-H functionalization is a direct and atom-economical approach to introduce the iodo group without requiring prior activation of the C3 position with other functional groups. Such 3-halo-substituted imidazo-fused heterocycles are valuable intermediates for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, due to the reactivity of the C-I bond. nih.govrsc.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of imidazo[1,5-a]pyridine derivatives, including the 3-iodo variant, is highly dependent on the careful optimization of reaction conditions. This involves screening various parameters such as catalysts, oxidants, solvents, and temperature to maximize the product yield.
Studies on the synthesis of the core imidazo[1,5-a]pyridine structure provide insight into the optimization of the initial cyclization step. For instance, in an iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, several oxidants and catalysts were screened to achieve the highest yield. mdpi.com
| Entry | Oxidant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TBHP | I₂ | 70 | 60 |
| 2 | m-CPBA | I₂ | 100 | 45 |
| 3 | IBX | I₂ | 100 | 51 |
| 4 | PIDA | I₂ | 100 | 42 |
| 5 | K₂S₂O₈ | I₂ | 100 | 55 |
| 6 | TBHP | I₂ | 100 | 81 |
| 7 | TBHP | - | 100 | Trace |
| 8 | TBHP | NaI | 100 | 75 |
| 9 | TBHP | NIS | 100 | 65 |
The data indicates that tert-butyl hydroperoxide (TBHP) is the superior oxidant and molecular iodine (I₂) is an effective catalyst, with the optimal temperature being 100 °C. mdpi.com
For the specific iodination step, optimization studies on the related imidazo[1,2-a]pyridine scaffold highlight key factors. A sustainable, ultrasound-assisted method was developed that avoids transition metals and harsh conditions. nih.gov The optimization focused on the choice of solvent and the role of the energy source.
| Entry | Solvent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | Ultrasound, rt | 30 | 75 |
| 2 | DCE | Ultrasound, rt | 30 | 70 |
| 3 | Toluene | Ultrasound, rt | 30 | 65 |
| 4 | EtOH | Ultrasound, rt | 30 | 95 |
| 5 | MeOH | Ultrasound, rt | 30 | 90 |
| 6 | H₂O | Ultrasound, rt | 30 | Trace |
| 7 | EtOH | Stirring, rt | 180 | 35 |
| 8 | EtOH | Stirring, 80°C | 120 | 75 |
This optimization reveals that ethanol (EtOH) is the ideal solvent and that using ultrasound significantly accelerates the reaction and improves the yield compared to conventional stirring at both room and elevated temperatures. nih.gov These findings are crucial for designing an efficient synthesis of this compound.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is essential for developing environmentally benign and sustainable processes. nih.gov Key strategies include the use of safer solvents, alternative energy sources to reduce energy consumption, and the avoidance of toxic or heavy metal catalysts.
A noteworthy example of a green approach to the C3-iodination of the related imidazo[1,2-a]pyridine scaffold is the use of ultrasound-assisted synthesis. nih.gov This method offers several advantages aligned with green chemistry:
Energy Efficiency : Ultrasound irradiation can significantly reduce reaction times from hours to minutes, leading to lower energy consumption compared to conventional heating. nih.gov
Use of Safer Solvents : The optimal solvent for the ultrasound-assisted iodination was found to be ethanol, which is considered a greener and more environmentally friendly solvent than chlorinated hydrocarbons like dichloromethane (DCM) or dichloroethane (DCE). nih.gov
Metal-Free Catalysis : The reaction proceeds without the need for any transition-metal catalysts, which are often expensive, toxic, and can lead to product contamination. nih.govrsc.org The process is promoted by TBHP, an organic oxidant, and avoids the use of inorganic oxidants. nih.gov
Mild Conditions : The reaction occurs efficiently at room temperature, eliminating the need for heating and further reducing energy costs. nih.gov
Another green chemistry approach applicable to the synthesis of the core imidazo[1,5-a]pyridine ring is the use of microwave heating. Microwave-assisted synthesis can dramatically shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional methods. nih.gov By combining a green method for the synthesis of the core structure with a sustainable functionalization technique like ultrasound-assisted iodination, a comprehensive green synthetic route to this compound can be established.
Reactivity and Transformational Pathways of the 3 Iodoimidazo 1,5 a Pyridine Core
Carbon-Iodine Bond Activation and Mechanistic Considerations
The utility of 3-iodoimidazo[1,5-a]pyridine as a substrate in cross-coupling reactions hinges on the reactivity of the carbon-iodine (C-I) bond at the C3 position. This bond is susceptible to activation by low-valent transition metal catalysts, most commonly palladium(0) complexes. The general catalytic cycle for these transformations begins with the oxidative addition of the this compound to a Pd(0) center. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate, where the imidazopyridine moiety and the iodide are bonded to the palladium. uvic.cachemistryjournals.net
The mechanism involves the insertion of the palladium catalyst into the C-I bond, a process facilitated by the electron-rich nature of the imidazo[1,5-a]pyridine (B1214698) ring system and the relatively weak strength of the C-I bond compared to C-Br or C-Cl bonds. uvic.ca Once the Pd(II) intermediate is formed, the subsequent steps of the catalytic cycle—transmetalation and reductive elimination—can occur to form the desired C-C, C-N, or other bonds. chemistryjournals.net The specific ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and the efficiency of each step in the cycle. uvic.ca
Transition Metal-Catalyzed Cross-Coupling Reactions at the C3 Position
The C3-iodo functionality serves as a versatile handle for introducing a wide array of substituents onto the imidazo[1,5-a]pyridine core. This is primarily achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org While the direct Suzuki-Miyaura coupling of this compound itself is not extensively detailed, related studies on the imidazo[1,5-a]pyridine scaffold provide significant insights.
For instance, research focused on synthesizing phosphine (B1218219) ligands based on this core has explored the reactivity of di-iodinated imidazo[1,5-a]pyridine systems. In attempts to perform selective Suzuki-Miyaura coupling on a 1,3-diiodoimidazo[1,5-a]pyridine (B2384337) derivative, no significant regioselectivity was observed between the C1 and C3 positions, resulting in a mixture of inseparable regioisomers. nih.gov This suggests that the electronic properties of the C1 and C3 positions in this particular di-iodinated system are similar enough to react at comparable rates under the tested Suzuki conditions. This lack of selectivity highlights a potential challenge in the functionalization of poly-halogenated imidazo[1,5-a]pyridines. nih.gov
Further studies have successfully utilized Suzuki-Miyaura reactions to introduce aryl groups at other positions of the imidazo[1,2-a]pyridine (B132010) isomer, which often involves Pd(PPh₃)₄ as the catalyst, an inorganic base like sodium carbonate, and solvents such as DME or THF. researchgate.net
Sonogashira Coupling for C(sp)-C(sp2) Bond Formation
The Sonogashira coupling reaction is a powerful technique for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is conducted in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org
This methodology allows for the introduction of alkynyl groups at the C3 position of the imidazo[1,5-a]pyridine nucleus, leading to the formation of 3-alkynylimidazo[1,5-a]pyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. While specific examples for the this compound substrate are not broadly reported, the Sonogashira reaction is a standard and reliable method for C(sp)-C(sp²) bond formation on iodo-substituted aromatic and heteroaromatic systems. researchgate.net For the related 3-iodoimidazo[1,2-a]pyridine (B1311280) isomer, the reaction with various terminal alkynes proceeds efficiently at room temperature. researchgate.net
Stille Coupling and Related Methodologies
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.org This reaction can be applied to form C-C bonds by coupling this compound with various organostannanes, such as vinyl-, aryl-, or alkylstannanes.
The general mechanism follows the typical palladium-catalyzed cross-coupling cycle of oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org Although organotin compounds are noted for their toxicity, the mild reaction conditions and functional group tolerance make the Stille coupling a valuable synthetic tool. wikipedia.orgmdpi.com Detailed studies specifically documenting the Stille coupling on the this compound core are limited in the available literature.
Negishi Coupling Protocols
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc compound. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and higher yields. wikipedia.orgnrochemistry.com This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org
The application of the Negishi coupling to this compound would involve the preparation of an organozinc reagent, which would then be coupled with the iodo-substituted heterocycle in the presence of a suitable palladium or nickel catalyst. nrochemistry.com Due to the moisture and air sensitivity of organozinc reagents, these reactions must be performed under inert conditions. nrochemistry.com While the Negishi coupling is a powerful C-C bond-forming strategy, specific documented examples of its application to this compound are not prevalent in the reviewed scientific literature.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.orglibretexts.org
The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would yield the corresponding 3-aminoimidazo[1,5-a]pyridine derivative. The catalytic system typically consists of a palladium source and a specialized phosphine ligand, along with a base. wikipedia.org The choice of ligand is critical to the success of the reaction and has been the subject of extensive development. wikipedia.org While the Buchwald-Hartwig amination is a broadly applicable and powerful method, specific reports detailing its use with this compound as the substrate are not widely available. However, the general principles are expected to apply to this heterocyclic system.
Interactive Data Table: Iodination of 3-Arylimidazo[1,5-a]pyridines
The following table details the iodination of various 3-arylimidazo[1,5-a]pyridine precursors to form 1-iodo-3-arylimidazo[1,5-a]pyridines, which are closely related to the target compound and illustrate the reactivity of the imidazo[1,5-a]pyridine core towards iodinating agents. nih.gov
| Entry | Ar Group | Reagent | Conditions | Yield (%) |
| 1 | 2-methoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 95 |
| 2 | 3-methoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 3 | 4-methoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 4 | 2,6-dimethoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 5 | 3,4-dimethoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 6 | 3,5-dimethoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 7 | 3,4,5-trimethoxyphenyl | NIS | CH₃CN, 25 °C, 3 h | 99 |
| 8 | Phenyl | I₂ | THF, reflux | 60 |
| 9 | 4-(trifluoromethyl)phenyl | I₂ | THF, reflux | 65 |
Other Metal-Catalyzed Coupling Transformations
The carbon-iodine bond at the C3 position of the imidazo[1,5-a]pyridine ring is an excellent electrophilic site for a wide array of metal-catalyzed cross-coupling reactions. While specific examples for the 3-iodo derivative are not extensively documented in the reviewed literature, the established reactivity of aryl and heteroaryl iodides allows for the prediction of its behavior in several key transformations. Reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed efficiently, providing pathways to C-C and C-N bonded derivatives.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. It is a powerful tool for the synthesis of arylalkynes and conjugated enynes under mild conditions.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a cornerstone of C-C bond formation and is known for its tolerance of a wide variety of functional groups.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. This reaction has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. The development of specialized phosphine ligands has greatly expanded the scope of this transformation to include a vast range of amine and aryl halide coupling partners.
For the closely related imidazo[1,2-a]pyridine scaffold, the utility of Sonogashira coupling has been demonstrated. For instance, highly functionalized imidazo[1,2-a]pyridines have been synthesized by applying the Sonogashira reaction to bromo-substituted precursors, indicating that similar reactivity can be anticipated for the this compound core. beilstein-journals.org
| Coupling Reaction | Catalyst System (Typical) | Product Type |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkynes |
| Heck Reaction | Pd catalyst, Base | Substituted Alkenes |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Aryl Amines |
Nucleophilic Substitution Reactions at the C3 Position
The C3 position of the imidazo[1,5-a]pyridine ring system is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like iodide. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. This type of reaction is facilitated in heteroaromatic systems that are electron-deficient, a characteristic of the pyridine (B92270) moiety within the fused ring structure.
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the leaving group (iodide in this case) restores the aromaticity of the ring and yields the substituted product. For SNAr to occur, the aromatic ring often requires activation by electron-withdrawing groups. In the case of pyridine-containing heterocycles, the ring nitrogen itself provides sufficient electron withdrawal to facilitate substitution, especially at the positions ortho and para to it (the C5 and C7 positions in this scaffold).
While direct experimental data on nucleophilic substitution at the C3 position of this compound is limited in the available literature, the principles of SNAr on halo-pyridines suggest that strong nucleophiles should be capable of displacing the iodide. Potential nucleophiles for this transformation include:
Alkoxides (RO⁻) to form 3-alkoxyimidazo[1,5-a]pyridines.
Amines (R₂NH) to yield 3-aminoimidazo[1,5-a]pyridine derivatives.
Thiolates (RS⁻) to produce 3-(alkyl/aryl)thioimidazo[1,5-a]pyridines.
The reactivity in SNAr reactions is often dependent on the stability of the Meisenheimer intermediate. The precise electronic effects of the fused imidazole (B134444) ring on the C3 position would influence the reaction rate and feasibility compared to simpler halopyridines.
Radical Reactions Involving the C-I Bond
The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for radical-based transformations. Homolytic cleavage of the C–I bond can generate an imidazo[1,5-a]pyridin-3-yl radical, which can then participate in various bond-forming reactions. This cleavage can be initiated by heat, radical initiators, or, more commonly under modern synthetic protocols, by photoredox catalysis.
Visible-light photoredox catalysis has emerged as a powerful method for generating aryl radicals from aryl halides under mild conditions. In a typical catalytic cycle, a photosensitizer absorbs light and reaches an excited state, enabling it to engage in a single-electron transfer (SET) with the aryl iodide. This process can lead to the formation of a radical anion, which then fragments to release an iodide anion and the desired aryl radical.
This imidazo[1,5-a]pyridin-3-yl radical intermediate is a versatile species that could undergo several transformations:
Addition to π-systems: The radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex products.
Coupling with other radical species: It can couple with another radical to form a new bond.
Atom Transfer Radical Addition (ATRA): This involves the addition of the radical to an alkene followed by the abstraction of an atom (often a halogen) from another molecule.
A pertinent example from the related imidazo[1,2-a]pyridine series is the visible light-induced perfluoroalkylation with perfluoroalkyl iodides. mdpi.com This reaction proceeds via the formation of a perfluoroalkyl radical that attacks the C3 position of the heterocycle. A reverse application, where the this compound itself generates the radical, is mechanistically plausible for coupling with various radical acceptors.
Directed C-H Functionalization Strategies Guided by the Imidazo[1,5-a]pyridine Scaffold
While the C-I bond provides a direct site for functionalization, the broader imidazo[1,5-a]pyridine scaffold can also direct C-H functionalization at other positions, with the substituent at C3 influencing the regioselectivity. Research has shown that the C1 position is particularly activated for C-H functionalization in 3-substituted imidazo[1,5-a]pyridines.
A metal-free approach has been developed for the methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules. acs.org This reaction proceeds via the C(sp²)-H functionalization at the C1 position and is influenced by the nature of the substituent at the C3 position. In this transformation, an aldehyde acts as the carbon source for the methylene bridge. The reaction of a 3-substituted imidazo[1,5-a]pyridine with an aldehyde leads to the formation of a bis(imidazo[1,5-a]pyridin-1-yl)methane derivative. This demonstrates that the electronic and steric properties of the C3-substituent can guide reactivity at a different site on the heterocyclic core.
The table below summarizes the synthesis of various methylene-bridged bis-imidazo[1,5-a]pyridines via C-H functionalization at the C1 position, showcasing the tolerance for different substituents at the C3 position. acs.org
| Entry | C3-Substituent | Aldehyde | Product | Yield (%) |
| 1 | Phenyl | Formaldehyde | bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 86 |
| 2 | Pyridin-2-yl | Formaldehyde | bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 3 | Perfluorophenyl | Formaldehyde | bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 |
| 4 | 3,5-dibromophenyl | Formaldehyde | bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 |
This reactivity highlights a sophisticated aspect of the imidazo[1,5-a]pyridine scaffold, where a pre-existing functional group at C3 can be used to direct the selective modification of a distal C-H bond, expanding the synthetic utility of this heterocyclic system beyond the direct transformation of the C3-substituent itself.
Advanced Synthetic Applications and Material Precursors Utilizing 3 Iodoimidazo 1,5 a Pyridine
Construction of Complex Polycyclic Heterocyclic Systems
The carbon-iodine bond at the C3 position of 3-iodoimidazo[1,5-a]pyridine serves as a key reactive site for the construction of more complex, fused heterocyclic architectures. This transformation is often achieved through cascade reactions, where a sequence of intramolecular bond-forming events occurs in a single synthetic operation. These reactions are highly efficient in building molecular complexity from relatively simple starting materials.
Researchers have developed methodologies that leverage this reactivity to access novel polycyclic systems. For instance, base-mediated cascade reactions involving suitable reaction partners can lead to the formation of multiple new rings fused to the initial imidazo[1,5-a]pyridine (B1214698) scaffold. Mechanistic studies suggest these transformations can proceed through a series of nucleophilic addition and condensation reactions, resulting in the stereoselective formation of intricate three-dimensional structures. The ability to generate such complex molecular frameworks is of significant interest in medicinal chemistry and drug discovery, as it provides rapid access to libraries of structurally diverse compounds for biological screening.
Development of Imidazo[1,5-a]pyridine-Based Ligands for Catalysis
The imidazo[1,5-a]pyridine scaffold is a valuable platform for the design of ligands used in transition metal catalysis. The introduction of coordinating groups, facilitated by the reactivity of the 3-iodo precursor, allows for the synthesis of ligands with tailored electronic and steric properties. These ligands can stabilize and activate metal centers, influencing the efficiency and selectivity of catalytic transformations.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis due to their strong σ-donating properties. The imidazo[1,5-a]pyridine framework can be readily converted into precursors for these NHC ligands. Typically, this involves the quaternization of the pyridine (B92270) nitrogen, followed by deprotonation to generate the carbene.
The synthesis of imidazo[1,5-a]pyridinium salts, the direct precursors to NHCs, can be achieved through various methods, including efficient three-component coupling reactions. These methods allow for the incorporation of diverse substituents, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligand. The bicyclic nature of the imidazo[1,5-a]pyridine-based NHCs can influence the coordination sphere of the metal center, which has been shown to be beneficial in challenging cross-coupling reactions, such as those involving sterically hindered aryl chlorides. researchgate.net Furthermore, these ligands have been incorporated into various metal complexes, including those of gold and silver, and have shown promise in catalytic applications and as potential therapeutic agents. incemc.ro The modular synthesis of these NHC precursors provides access to a wide range of ligands, including chiral and multidentate versions, for applications in asymmetric catalysis. organic-chemistry.org
| NHC Precursor Structure | Synthetic Method | Metal Complex | Catalytic Application |
|---|---|---|---|
| Substituted 2H-imidazo[1,5-a]pyridin-4-ium bromides | Direct synthesis from substituted picolinaldehydes, amines, and formaldehyde | Palladium(II) | Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides researchgate.net |
| Chiral imidazo[1,5-a]pyridinium salts | Three-component coupling with chiral amines | Gold(I) | Asymmetric hydrocarboxylation of allenes acs.org |
| Unsymmetrically substituted imidazo[1,5-a]pyridinium salts | Alkylation of imidazo[1,5-a]pyridine | Gold(I), Silver(I) | Potential anti-tumor agents incemc.ro |
Phosphine (B1218219) ligands are another cornerstone of homogeneous catalysis. The this compound core can be functionalized with phosphine groups to create novel P,N-ligands. These ligands can chelate to a metal center through both the phosphorus and the pyridine nitrogen atoms, providing enhanced stability and control over the catalytic process.
The synthesis of these ligands typically involves a palladium-catalyzed cross-coupling reaction between this compound and a suitable phosphine source. nih.gov Alternatively, functionalization at the C1 position can also be achieved. This approach allows for the introduction of various phosphine moieties with different steric and electronic profiles. These 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, demonstrating their effectiveness in facilitating the formation of carbon-carbon bonds, particularly in the synthesis of sterically hindered biaryl compounds. nih.govrsc.org The modular nature of their synthesis allows for the creation of a library of ligands that can be screened for optimal performance in various catalytic applications. nih.gov
Precursors for Optoelectronic Materials and Luminescent Scaffolds
The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive building block for the development of optoelectronic materials and luminescent compounds. rsc.org The extended π-system and the possibility for intramolecular charge transfer upon substitution contribute to their fluorescence. The 3-iodo functionality provides a convenient handle to introduce various substituents that can tune these optical properties.
The imidazo[1,5-a]pyridine core is a key component in the design of fluorescent dyes and probes for various applications, including bioimaging. nih.govmdpi.com By strategically modifying the substitution pattern on the imidazo[1,5-a]pyridine ring system, the emission wavelength, quantum yield, and sensitivity to the local environment can be precisely controlled.
For example, the introduction of donor and acceptor groups can lead to compounds with strong intramolecular charge transfer character, resulting in large Stokes shifts and solvatochromism. rsc.org This property is particularly useful for developing probes that can report on the polarity of their microenvironment, such as within biological membranes. nih.govmdpi.com Synthetic strategies often involve multicomponent reactions or cyclization reactions to build the core structure, followed by functionalization at the 3-position or other sites to append desired chemical groups. nih.gov These tailored fluorescent molecules have shown potential as sensors for ions and small molecules, and as labels for cellular components. mdpi.com
| Compound Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |
|---|---|---|---|---|
| 1,3-diphenylimidazo[1,5-a]pyridine derivatives | ~350 | ~520 (greenish-yellow) | Up to 70% | White light-emitting diodes, acidochromism rsc.org |
| Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenols | Not specified | Blue emission | Good | Blue emissive dyes for polymeric films mdpi.com |
| Solvatochromic imidazo[1,5-a]pyridine probes | Variable | Variable (sensitive to solvent polarity) | Moderate | Fluorescent membrane probes nih.govmdpi.com |
Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The imidazo[1,5-a]pyridine unit, particularly when functionalized to act as a ditopic or polytopic ligand, can be incorporated into these structures. The resulting coordination polymers can exhibit interesting properties, including luminescence and porosity.
The ability of the imidazo[1,5-a]pyridine scaffold to participate in π-π stacking interactions can play a crucial role in the solid-state assembly of these coordination polymers. nih.gov By using dicarboxylic acids or other linkers in conjunction with imidazo[1,5-a]pyridine-based ligands and metal ions like Zn(II), it is possible to construct a variety of network topologies. nih.gov These materials have potential applications in areas such as sensing, where a coordination polymer derived from imidazo[1,5-a]pyridine has been shown to detect specific ions in solution. mdpi.com The luminescent properties of the organic ligand can be retained or even enhanced upon incorporation into the polymer framework, leading to materials with potential applications in solid-state lighting and displays. mdpi.com
Regioselective Derivatization for Fine Chemical Synthesis
The this compound scaffold serves as a versatile and crucial intermediate in fine chemical synthesis, primarily due to the strategic placement of the iodine atom at the 3-position. This position is electronically suitable for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the selective and precise introduction of new functional groups. The carbon-iodine bond is a well-established reactive handle for forming new carbon-carbon, carbon-phosphorus, and other heteroatom bonds, making this compound derivatives valuable precursors for complex molecules.
Detailed research has demonstrated the utility of this regioselective functionalization in the synthesis of specialized ligands for catalysis. One prominent application involves the use of 3-aryl-1-iodoimidazo[1,5-a]pyridine intermediates in the preparation of novel phosphine ligands. nih.govrsc.org These ligands are instrumental in advancing modern organic synthesis, particularly in palladium-catalyzed reactions. nih.gov
The synthesis of these advanced ligands follows a multi-step pathway that hinges on the specific reactivity of the C-I bond. The general approach involves the initial synthesis of a 3-arylimidazo[1,5-a]pyridine core, followed by a regioselective iodination at the 1-position, and culminating in a palladium-catalyzed phosphination reaction. nih.govrsc.org This final step is a key example of derivatization, where the iodine atom is selectively replaced by a phosphine group, yielding the target 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov
The research findings highlight two complementary routes to access these valuable compounds, both of which utilize a 1-iodoimidazo[1,5-a]pyridine intermediate.
Route A : Begins with the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization to form 3-arylimidazo[1,5-a]pyridines. These intermediates then undergo iodination and the final palladium-catalyzed cross-coupling phosphination. nih.gov
Route B : Involves the cyclization of 2-aminomethylpyridine with substituted benzaldehydes to yield the 3-arylimidazo[1,5-a]pyridine core, which is then subjected to the same iodination and phosphination sequence. nih.gov
The successful synthesis of these phosphine ligands demonstrates the precise control offered by the iodo-group at a specific position, enabling the construction of molecules that are subsequently used in other high-value chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org
The table below outlines the synthesis of a specific phosphine ligand, illustrating the crucial role of the iodinated intermediate.
| Step | Reactant(s) | Reagents/Conditions | Product | Description |
|---|---|---|---|---|
| 1 | 2-Aminomethylpyridine, 2-Methoxybenzoyl chloride | Et3N, DCM | N-((Pyridin-2-yl)methyl)-2-methoxybenzamide | Amide Formation |
| 2 | N-((Pyridin-2-yl)methyl)-2-methoxybenzamide | POCl3, Reflux | 3-(2-Methoxyphenyl)imidazo[1,5-a]pyridine | Cyclization |
| 3 | 3-(2-Methoxyphenyl)imidazo[1,5-a]pyridine | N-Iodosuccinimide (NIS), CH3CN | 1-Iodo-3-(2-methoxyphenyl)imidazo[1,5-a]pyridine | Regioselective Iodination |
| 4 | 1-Iodo-3-(2-methoxyphenyl)imidazo[1,5-a]pyridine, HPPh2 | Pd(OAc)2, Xantphos, Cs2CO3, Dioxane | 1-(Diphenylphosphino)-3-(2-methoxyphenyl)imidazo[1,5-a]pyridine | Palladium-Catalyzed Phosphination |
This regioselective derivatization strategy underscores the importance of this compound as a building block, providing a reliable method for creating molecular complexity and synthesizing functional molecules for applications in catalysis and materials science.
Spectroscopic and Structural Insights into this compound and its Derivatives
The comprehensive characterization of novel heterocyclic compounds is foundational to advancements in medicinal chemistry and materials science. Among these, the imidazo[1,5-a]pyridine scaffold has garnered significant attention due to its presence in numerous biologically active molecules. This article focuses on the spectroscopic techniques employed for the structural elucidation of this compound and its transformation products, providing a detailed analysis of data obtained from advanced analytical methods.
Computational and Theoretical Investigations of 3 Iodoimidazo 1,5 a Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govniscpr.res.in DFT calculations are employed to optimize the molecular geometry of 3-iodoimidazo[1,5-a]pyridine, determining its most stable three-dimensional conformation, bond lengths, and angles. nih.gov Beyond structural optimization, DFT provides the foundation for analyzing key electronic properties that govern the molecule's reactivity and behavior. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical as the HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). youtube.com
The analysis of the HOMO and LUMO of this compound reveals the distribution of electron density at the frontiers of the molecule. The energy of the HOMO is related to the ionization potential, indicating the ease with which the molecule can donate an electron. Conversely, the LUMO energy relates to the electron affinity, showing its capacity to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the location of these orbitals on the imidazo[1,5-a]pyridine (B1214698) core and the influence of the iodine substituent are key to predicting its reactive behavior.
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Indicates the molecule's capacity to donate electrons (nucleophilicity). | The electron-rich imidazopyridine ring is expected to be the primary contributor to this orbital. |
| ELUMO (Energy of LUMO) | Indicates the molecule's capacity to accept electrons (electrophilicity). | The LUMO is likely distributed across the aromatic system, with potential influence from the electrophilic iodine atom. |
| ΔE (HOMO-LUMO Gap) | Correlates with the chemical stability and reactivity of the molecule. | A moderate energy gap is anticipated, characteristic of a stable yet reactive aromatic heterocycle. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, using a color spectrum to identify electron-rich and electron-poor regions. researchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions are typically found around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings due to the presence of lone pairs of electrons. nih.gov
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is generally located around the hydrogen atoms bonded to the aromatic ring and potentially near the iodine atom, which can exhibit electron-withdrawing or polarizable characteristics. nih.gov
This visual representation provides an intuitive guide to the molecule's reactive sites. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.gov This analysis goes beyond simple line-bond drawings to characterize the nature of atomic interactions based on the topology of the electron density. mdpi.com
A key feature of QTAIM is the identification of Bond Critical Points (BCPs) between atoms. The properties of the electron density at these points, such as its magnitude (ρ) and its Laplacian (∇²ρ), are used to classify the interaction. For this compound, QTAIM analysis would be used to:
Characterize the C-C, C-N, and C-H bonds within the heterocyclic rings as covalent interactions.
Investigate the nature of the C-I bond, determining its degree of covalent versus ionic character.
| Parameter at BCP | Interpretation | Application to this compound |
|---|---|---|
| Electron Density (ρ) | Indicates the amount of electron density shared between two atoms; higher values suggest stronger bonds. | Used to quantify the strength of the bonds within the fused ring system and the C-I bond. |
| Laplacian of Electron Density (∇²ρ) | A negative value indicates a shared-shell (covalent) interaction, while a positive value indicates a closed-shell (ionic, van der Waals) interaction. | Confirms the covalent nature of the bonds forming the molecular framework. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step processes of chemical reactions. For the synthesis and subsequent reactions of this compound, computational studies can map out potential energy surfaces to identify the most likely mechanistic pathways. nih.gov This involves calculating the energies of reactants, products, intermediates, and transition states. mdpi.comrsc.org
Transition State Calculations for Reaction Mechanisms
A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for a reaction to proceed. Locating and characterizing these transient structures is a primary goal of computational mechanistic studies. By calculating the energy and geometry of transition states, chemists can:
Determine the activation energy of a reaction, which is directly related to the reaction rate.
Validate a proposed reaction mechanism by confirming the existence of a viable transition state connecting reactants and products.
Compare different potential pathways to determine the most energetically favorable route for the formation or functionalization of this compound.
Prediction of Reactivity and Regioselectivity
The imidazo[1,5-a]pyridine scaffold has multiple non-equivalent positions where a chemical reaction, such as electrophilic substitution, can occur. Predicting the outcome of such reactions—its regioselectivity—is a significant challenge that computational modeling can address. nih.gov
By modeling the reaction of this compound with various reagents, it is possible to predict its reactivity and the preferred site of attack. This is often achieved by comparing the activation energies of transition states leading to different possible products. The pathway with the lowest activation energy barrier is predicted to be the major reaction channel. Such computational foresight is invaluable for designing efficient synthetic routes and avoiding the formation of undesired isomers.
Time-Dependent DFT (TD-DFT) for Optical Property Prediction and Spectral Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules by calculating the energies of their excited states. For the imidazo[1,5-a]pyridine family of compounds, TD-DFT has been instrumental in understanding their photophysical properties, which are tunable through functionalization. researchgate.netmdpi.com
Theoretical studies on various imidazo[1,5-a]pyridine derivatives consistently show that their primary electronic transitions are of a π-π* nature, localized on the bicyclic aromatic system. mdpi.com These transitions are responsible for the characteristic absorption and fluorescence spectra of these compounds. For instance, investigations into pyridyl-substituted imidazo[1,5-a]pyridines have utilized TD-DFT to correlate the molecular structure with observed optical behaviors, such as large Stokes shifts and high photoluminescence quantum yields. researchgate.netmdpi.com
For this compound, TD-DFT calculations would be expected to predict the energies of the lowest singlet excited states (S1, S2, etc.), which correspond to the main absorption bands in the UV-visible spectrum. The introduction of an iodine atom at the 3-position is anticipated to have several key effects:
Bathochromic Shift: The iodine atom, acting as a heavy atom with lone pairs, can extend the π-conjugation and induce a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted imidazo[1,5-a]pyridine.
Intersystem Crossing: The presence of the heavy iodine atom would likely enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which could potentially quench fluorescence and promote phosphorescence.
Spectral Broadening: The interaction of the molecule with solvents and its vibrational modes can lead to a broadening of the spectral bands, a feature that can be simulated using TD-DFT in conjunction with appropriate solvent models.
The following table illustrates typical data obtained from TD-DFT calculations for a generic imidazo[1,5-a]pyridine derivative, providing a reference for the expected properties of the 3-iodo variant.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.26 | 380 | 0.15 | HOMO → LUMO (π-π) |
| S0 → S2 | 3.87 | 320 | 0.45 | HOMO-1 → LUMO (π-π) |
| S0 → S3 | 4.28 | 290 | 0.10 | HOMO → LUMO+1 (π-π*) |
| Note: This data is illustrative and based on typical values for imidazo[1,5-a]pyridine derivatives, not specifically this compound. |
Intermolecular Interactions and Supramolecular Assembly Studies (e.g., π-π stacking)
The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. For an aromatic heterocycle like this compound, these forces are crucial in determining its crystal packing and supramolecular assembly.
π-π Stacking: The planar, electron-rich imidazo[1,5-a]pyridine core is highly susceptible to π-π stacking interactions. Theoretical calculations on similar aromatic systems, such as pyridine, have shown that these interactions are a significant stabilizing force. researchgate.net The most stable configurations are typically not a perfectly eclipsed sandwich but rather parallel-displaced or antiparallel-displaced geometries, which minimize electrostatic repulsion while maximizing attractive dispersion forces. researchgate.net The interplanar distances in such stacks are typically in the range of 3.3 to 3.6 Å.
Computational studies on pyridine dimers have quantified these interaction energies, providing a baseline for what might be expected for this compound.
| Dimer Geometry | Basis Set | Calculated Binding Energy (kcal/mol) |
| Antiparallel-displaced | MP2/6-311++G | 3.97 |
| Antiparallel-sandwich | MP2/6-311++G | 3.05 |
| Parallel-displaced | MP2/6-311++G | 2.39 |
| T-shaped (up) | MP2/6-311++G | 1.91 |
| Data from theoretical calculations on pyridine dimers. researchgate.net |
Halogen Bonding: A critical feature of this compound is the presence of the iodine atom, which can act as a halogen bond donor. The iodine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, allowing it to interact favorably with Lewis bases or electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyridine or imidazole rings. This directional and specific interaction could play a defining role in the supramolecular architecture, competing with or complementing the π-π stacking arrangements.
The interplay of these forces—π-π stacking, halogen bonding, and weak hydrogen bonding—would ultimately dictate the three-dimensional structure of solid this compound, influencing its material properties.
Emerging Trends and Future Research Perspectives in 3 Iodoimidazo 1,5 a Pyridine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 3-iodoimidazo[1,5-a]pyridine. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Consequently, the development of more sustainable and environmentally friendly methods is a key area of focus.
Recent advancements in this domain include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis. rsc.orgsioc-journal.cn For instance, one-pot multicomponent reactions are being explored to construct the imidazo[1,5-a]pyridine (B1214698) core with high atom economy, minimizing waste by incorporating multiple starting materials into the final product in a single step. beilstein-journals.org Iodine-mediated synthesis, which is directly relevant to the formation of this compound, can be rendered more sustainable by using molecular iodine under milder, oxidative conditions, sometimes even in aqueous media. rsc.orgmdpi.com
Future research will likely focus on the use of bio-based solvents, solid-supported catalysts for easy recovery and reuse, and the development of catalytic systems based on earth-abundant and non-toxic metals. nih.gov The overarching goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint.
Exploration of Novel Catalytic Systems for C-I Bond Functionalization
The carbon-iodine (C-I) bond at the 3-position of the imidazo[1,5-a]pyridine ring is a key functional handle for introducing molecular diversity. This has led to the exploration of novel catalytic systems to facilitate its functionalization through various cross-coupling reactions.
Palladium- and copper-based catalytic systems have been instrumental in this regard. nih.govmdpi.com Palladium catalysts are widely employed in Suzuki, Sonogashira, and Heck coupling reactions to form new carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and vinyl groups at the 3-position. mdpi.com Copper-catalyzed reactions, often considered more economical and sustainable, are also being investigated for C-N, C-O, and C-S bond formation, further expanding the synthetic utility of the 3-iodo scaffold. nih.govnih.gov
The table below summarizes some of the key catalytic systems and their applications in the functionalization of iodo-substituted heterocycles, which are applicable to this compound.
| Catalyst System | Reaction Type | Bond Formed | Potential Application |
| Palladium(0) complexes with phosphine (B1218219) ligands | Suzuki Coupling | C-C (aryl) | Synthesis of complex organic molecules |
| Palladium(0)/Copper(I) co-catalysis | Sonogashira Coupling | C-C (alkynyl) | Development of conjugated materials |
| Copper(I) salts with nitrogen-based ligands | Ullmann Condensation | C-N, C-O, C-S | Synthesis of diverse functional molecules |
| Nickel(II) complexes | Kumada Coupling | C-C (alkyl/aryl) | Alternative to palladium-catalyzed reactions |
Future research is directed towards the development of more robust and versatile catalysts, including those based on other transition metals like nickel and iron, which are more abundant and less toxic. organic-chemistry.org The use of photocatalysis to activate the C-I bond under mild conditions is another promising avenue being explored. mdpi.com
Chemo-, Regio-, and Stereoselective Transformations of the 3-Iodo Scaffold
Achieving high levels of selectivity is a central theme in modern organic synthesis. For the this compound scaffold, controlling the chemo-, regio-, and stereoselectivity of its transformations is crucial for the synthesis of well-defined and complex molecules.
Chemoselectivity is critical when other reactive functional groups are present in the molecule. The development of catalytic systems that selectively activate the C-I bond in the presence of other halogens or reactive sites is an active area of research.
Regioselectivity comes into play when considering the functionalization of the imidazo[1,5-a]pyridine core at positions other than the 3-position. While the 3-position is readily functionalized via the iodo group, methods for selective C-H functionalization at other positions are being developed to create a wider range of substituted derivatives. nih.gov
Stereoselectivity , particularly the synthesis of chiral imidazo[1,5-a]pyridine derivatives, is a significant challenge. The development of asymmetric catalytic methods to introduce chirality is a burgeoning field. This could involve the use of chiral ligands in metal-catalyzed cross-coupling reactions or the use of chiral catalysts for enantioselective transformations. nih.gov
The following table outlines the different types of selectivity and their importance in the chemistry of this compound.
| Type of Selectivity | Description | Importance |
| Chemoselectivity | Preferential reaction of one functional group over another. | Allows for the synthesis of complex molecules with multiple functional groups. |
| Regioselectivity | Preferential reaction at one position over another. | Enables the synthesis of specific isomers with distinct properties. |
| Stereoselectivity | Preferential formation of one stereoisomer over another. | Crucial for the synthesis of chiral molecules with specific biological or material properties. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. acs.org The integration of this compound chemistry into these platforms is an emerging trend with significant potential.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.com For reactions involving hazardous reagents or intermediates, the small reaction volumes in flow systems enhance safety. The synthesis of imidazo[1,5-a]pyridine derivatives has been successfully demonstrated in flow, and these methods can be adapted for the 3-iodo analogue. researchgate.net
Automated synthesis platforms, which combine robotics with flow chemistry, enable the rapid synthesis and screening of libraries of compounds. researchgate.net This is particularly valuable for the discovery of new materials with desired properties. By automating the synthesis and functionalization of the this compound scaffold, researchers can accelerate the exploration of its chemical space.
Investigation of this compound in Advanced Material Science Applications (non-biological)
The unique photophysical properties of the imidazo[1,5-a]pyridine core, such as strong fluorescence and large Stokes shifts, make it an attractive scaffold for the development of advanced materials. rsc.orgrsc.org The introduction of a heavy iodine atom at the 3-position can further modulate these properties, opening up new avenues for non-biological applications.
One promising area is in the development of organic light-emitting diodes (OLEDs) . The luminescent properties of imidazo[1,5-a]pyridine derivatives can be tuned by modifying the substituents on the ring system. researchgate.net The 3-iodo group can serve as a handle to introduce functionalities that enhance properties like quantum yield and color purity.
Another potential application is in the field of chemical sensors . The fluorescence of the imidazo[1,5-a]pyridine core can be sensitive to the presence of specific analytes. nih.govrsc.orgrsc.org The 3-iodo position can be functionalized to create specific binding sites for target molecules, leading to "turn-on" or "turn-off" fluorescent sensors. Halogenated imidazo[1,5-a]pyridines have shown promise in this area, and the 3-iodo derivative is a prime candidate for further investigation. researchgate.net
The table below highlights potential non-biological material science applications for this compound derivatives.
| Application Area | Rationale | Potential Advantage of 3-Iodo Substitution |
| Organic Light-Emitting Diodes (OLEDs) | The imidazo[1,5-a]pyridine core is a known fluorophore. rsc.org | The heavy atom effect of iodine could influence phosphorescence. The C-I bond allows for facile introduction of various functionalities to tune emission properties. |
| Fluorescent Probes and Sensors | The fluorescence of the scaffold can be quenched or enhanced upon binding to an analyte. nih.govnih.govmdpi.com | The 3-iodo position provides a site for the attachment of specific recognition units for target analytes. |
| Luminescent Materials | Imidazo[1,5-a]pyridine derivatives exhibit strong luminescence in both solution and solid state. rsc.orgresearchgate.net | Halogenation can enhance quantum yields and tune emission wavelengths. researchgate.net |
While the exploration of this compound in material science is still in its early stages, the foundational properties of the parent scaffold, combined with the synthetic versatility of the C-I bond, suggest a bright future for this compound in the development of novel functional materials.
Q & A
Q. What are the optimal conditions for synthesizing 3-iodoimidazo[1,5-a]pyridine via iodination?
The iodination of imidazo[1,5-a]pyridine can be achieved using N-iodosuccinimide (NIS) in dichloromethane at room temperature, yielding 1-iodoimidazo[1,5-a]pyridine (precursor to 3-substituted derivatives) with high regioselectivity . Alternatively, iodine (I₂)-mediated oxidative annulation of 2-pyridyl ketones with alkylamines offers a transition-metal-free route under mild conditions (NaOAc, 80–100°C), enabling gram-scale synthesis . Key considerations:
Q. How can researchers confirm the structural integrity of this compound derivatives?
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Analyze chemical shifts for iodine’s electron-withdrawing effects (e.g., deshielding of adjacent protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve regiochemistry and intermolecular interactions (e.g., π-stacking in imidazo[1,5-a]pyridine derivatives) .
Advanced Research Questions
Q. How can regioselectivity be controlled in substitution reactions of this compound?
Regioselectivity depends on the electronic and steric profile of the substrate and catalyst:
- Palladium-catalyzed cross-coupling : Use ligands like 1,10-bis(diisopropylphosphino)ferrocene (DIPPF) to direct substitutions to the C1 or C3 positions .
- Monomeric vs. bis-adduct formation : Reacting with bifunctional reagents (e.g., ninhydrin) at room temperature with equimolar vs. excess reagent ratios yields 1- or 3-monoadducts or 1,3-bis-adducts .
- Key data : TLC monitoring and fractional crystallization are critical for isolating regioisomers .
Q. What methodologies are effective for evaluating the bioactivity of this compound derivatives?
- Antibacterial assays : Test against gram-positive (S. aureus) and gram-negative (E. coli) strains via minimum inhibitory concentration (MIC) assays .
- Enzyme inhibition : Use Dixon or Lineweaver-Burk plots to determine inhibition constants (Kᵢ) for targets like cysteine proteases or JAK1/2 kinases .
- Thermodynamic profiling : Calculate free energy changes (ΔG) of inhibitor-enzyme binding using isothermal titration calorimetry (ITC) .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
X-ray diffraction studies reveal:
- π-π stacking : Dominates in imidazo[1,5-a]pyridine derivatives, stabilizing crystal lattices .
- Halogen bonding : The iodine atom participates in C–I···N interactions, affecting solubility and melting points .
- Hydrogen bonding : N–H···O/N interactions in adducts (e.g., ninhydrin derivatives) dictate packing motifs .
Methodological Challenges and Solutions
Q. Addressing contradictions in iodination yields between NIS and I₂-mediated routes
Q. Mitigating metal contamination in catalytic cross-coupling
- Challenge : Residual palladium in Suzuki-Miyaura reactions affects biological assays.
- Solution : Use silica gel-immobilized Pd catalysts or rigorous post-reaction purification (e.g., chelating resins) .
Future Directions
- Drug discovery : Explore this compound as a warhead in PROTACs for targeted protein degradation.
- Materials science : Leverage iodine’s heavy-atom effect for phosphorescent OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
